2-Chloroethyl orthoformate CAS number and molecular weight.
2-Chloroethyl orthoformate CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloroethyl orthoformate, also known as Tris(2-chloroethyl) orthoformate. It details its chemical and physical properties, outlines a representative synthesis protocol, discusses its applications in organic synthesis and drug development, and provides essential safety and handling information.
Core Chemical Data
CAS Number: 18719-58-9[1] Molecular Weight: 251.54 g/mol [2]
2-Chloroethyl orthoformate is an organic compound classified as an orthoester. Its structure features a central carbon atom bonded to three 2-chloroethoxy groups. This functionality makes it a valuable reagent and intermediate in a variety of chemical transformations.
Synonyms
Physicochemical Properties
The following tables summarize the key physical and chemical properties of 2-Chloroethyl orthoformate, providing essential data for its use in a laboratory setting.
| General Properties | Value | Reference |
| Molecular Formula | C₇H₁₃Cl₃O₃ | [1][2] |
| Appearance | Liquid | |
| Purity (Typical) | ≥95% | |
| Solubility | Soluble in most organic solvents. | [3] |
| Calculated Physicochemical Data | Value | Reference |
| Boiling Point (Normal) | 538.67 K | [2] |
| Melting Point (Normal) | 310.10 K | [2] |
| LogP (Octanol/Water Partition) | 2.036 | [2] |
| Water Solubility (log10ws) | -1.58 mol/l | [2] |
| Enthalpy of Vaporization | 51.17 kJ/mol | [2] |
| Critical Temperature | 724.53 K | [2] |
| Critical Pressure | 2393.53 kPa | [2] |
Synthesis and Experimental Protocols
Representative Synthesis of Tris(2-chloroethyl) Orthoformate
Materials:
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Triethyl orthoformate
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2-Chloroethanol
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Acid catalyst (e.g., p-toluenesulfonic acid)
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Anhydrous sodium carbonate
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Anhydrous magnesium sulfate
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Appropriate solvent (e.g., toluene)
Procedure:
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To a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add triethyl orthoformate and a threefold molar excess of 2-chloroethanol.
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Add a catalytic amount of p-toluenesulfonic acid to the mixture.
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Heat the reaction mixture to a temperature that allows for the distillation of the ethanol byproduct, thus driving the equilibrium towards the product.
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Monitor the reaction progress by observing the cessation of ethanol distillation.
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Once the reaction is complete, cool the mixture to room temperature.
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Neutralize the acid catalyst by adding anhydrous sodium carbonate and stir for 30 minutes.
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Filter the mixture to remove the solid sodium carbonate.
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Remove the excess 2-chloroethanol and any solvent under reduced pressure.
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The crude product can be further purified by vacuum distillation to yield pure Tris(2-chloroethyl) orthoformate.
This is a representative protocol and should be optimized for specific laboratory conditions.
Applications in Research and Drug Development
Orthoformates are versatile reagents in organic synthesis, and 2-Chloroethyl orthoformate is no exception. Its primary applications stem from its ability to act as a protecting group and a precursor for formylation reactions.
Role as a Protecting Group
One of the key applications of orthoformates is the protection of hydroxyl and carbonyl groups in complex molecules during multi-step syntheses.[4] 2-Chloroethyl orthoformate can be used to form acetals and ketals, which are stable under neutral and basic conditions but can be readily cleaved under mild acidic conditions to regenerate the original functional group.[4] The presence of the chloroethyl group may offer different stability and reactivity profiles compared to simpler alkyl orthoformates.
Use in Heterocyclic Synthesis
Orthoformates are widely used in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[5] They can react with dinucleophiles, such as 1,2-diamines and 2-amino phenols, to form five- and six-membered heterocyclic rings. While specific examples for 2-Chloroethyl orthoformate are not prevalent, the general reactivity of orthoformates suggests its utility in constructing novel heterocyclic scaffolds for drug discovery.
Potential as a Chemical Intermediate
The chloroethyl groups in 2-Chloroethyl orthoformate provide reactive handles for further chemical modifications. These chlorine atoms can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This makes it a potentially useful intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Visualizing Synthetic Utility
The following diagrams illustrate the role of 2-Chloroethyl orthoformate in a typical synthetic workflow.
Caption: Synthesis of Tris(2-chloroethyl) Orthoformate.
Caption: Use as a protecting group for diols.
Safety and Handling
2-Chloroethyl orthoformate should be handled with care in a well-ventilated laboratory, preferably within a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
General Handling Precautions:
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Avoid contact with skin, eyes, and clothing.
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Do not inhale vapors or mists.
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Keep away from heat, sparks, and open flames.
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Store in a tightly closed container in a cool, dry place.
In case of exposure, it is crucial to seek medical attention. For skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.
This safety information is a summary. Always consult the material safety data sheet (MSDS) before handling this chemical. Always consult the material safety data sheet (MSDS) before handling this chemical.*
